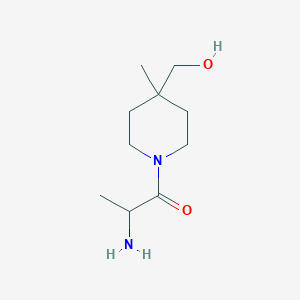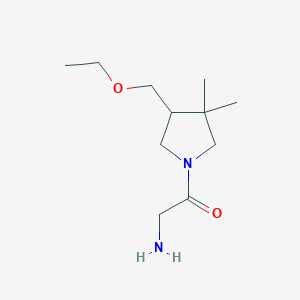![molecular formula C12H18F2N2O B1491183 (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone CAS No. 2097993-69-4](/img/structure/B1491183.png)
(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
Descripción general
Descripción
4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone, otherwise known as 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone, is a cyclic ketone with a unique structure and a wide range of applications in scientific research. It is a highly versatile and powerful molecule, with a wide range of potential applications in the fields of chemistry, pharmacology and biochemistry. This article will provide an overview of 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mecanismo De Acción
The mechanism of action of 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone is not fully understood. It is believed to act as an inhibitor of cytochrome P450 enzymes, and as an agonist of the human estrogen receptor. It is also believed to act as a ligand for the binding of various proteins, such as the human androgen receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone are not fully understood. However, it is believed to have a wide range of effects on the body, including the inhibition of cytochrome P450 enzymes, and the stimulation of the human estrogen receptor. Additionally, it is believed to act as a ligand for the binding of various proteins, such as the human androgen receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone in lab experiments include its relatively low cost, its relatively high purity, and its low toxicity. Additionally, its unique structure allows for a wide range of potential applications in scientific research. The main limitation of using 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone in lab experiments is its relatively low solubility in water.
Direcciones Futuras
The potential future directions of 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone research include further investigation into its mechanism of action, its potential applications in drug design, its potential use as a substrate for the synthesis of other compounds, its potential use as a ligand for the binding of various proteins, its potential use as a catalyst for various reactions, its potential use as a fluorescent probe for various biochemical assays, and its potential use as
Aplicaciones Científicas De Investigación
4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone has a wide range of applications in scientific research. It has been used as an inhibitor of cytochrome P450 enzymes, and as an agonist of the human estrogen receptor. It has also been used as a substrate for the synthesis of various other compounds, such as 4-fluoro-3-methyl-2-pentanone. Additionally, it has been used as a ligand for the binding of various proteins, such as the human androgen receptor.
Propiedades
IUPAC Name |
(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O/c13-12(14)3-1-9-6-16(7-10(9)12)11(17)8-2-4-15-5-8/h8-10,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIZISZUXBWKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)C3CCNC3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491103.png)
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491104.png)




![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1491114.png)





![2-Chloro-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491123.png)